molecular formula C18H21NO2 B8711572 Ethyl 4-[(3-phenylpropyl)amino]benzoate CAS No. 61439-69-8

Ethyl 4-[(3-phenylpropyl)amino]benzoate

Cat. No. B8711572
Key on ui cas rn: 61439-69-8
M. Wt: 283.4 g/mol
InChI Key: ABLLSBNLIHHKNM-UHFFFAOYSA-N
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Patent
US04350822

Procedure details

A mixture of 33 g. of ethyl p-aminobenzoate, 19.9 g. of (3-bromopropyl)benzene and 80 ml. of hexamethylphosphoramide is heated at 110° C. for 20 hours. The mixture is chilled, diluted with 25 ml. of water, chilled, diluted with 50 ml. of ethanol and filtered. The solid is washed with cold ethanol-water (1:1) to give tan crystals, m.p. 80°-83° C. Two recrystallizations from ethanol give tan crystals, m.p. 87°-89° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][CH:3]=1.Br[CH2:14][CH2:15][CH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.CN(C)P(N(C)C)(N(C)C)=O>O>[C:17]1([CH2:16][CH2:15][CH2:14][NH:1][C:2]2[CH:3]=[CH:4][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:11][CH:12]=2)[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C(=O)OCC)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(P(=O)(N(C)C)N(C)C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 33 g
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is chilled
ADDITION
Type
ADDITION
Details
diluted with 25 ml
ADDITION
Type
ADDITION
Details
diluted with 50 ml
FILTRATION
Type
FILTRATION
Details
of ethanol and filtered
WASH
Type
WASH
Details
The solid is washed with cold ethanol-water (1:1)
CUSTOM
Type
CUSTOM
Details
to give tan crystals, m.p. 80°-83° C
CUSTOM
Type
CUSTOM
Details
Two recrystallizations from ethanol
CUSTOM
Type
CUSTOM
Details
give tan crystals, m.p. 87°-89° C.

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)CCCNC1=CC=C(C(=O)OCC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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